2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine
Description
Properties
CAS No. |
350027-29-1 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8-oxa-1-azatricyclo[5.4.0.02,5]undeca-2,4,6,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-4-10-8-3-2-7(8)6-9(10)11-5-1/h1-4,6H,5H2 |
InChI Key |
BSMSSTYGORKOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C3=CC=C3C=C2O1 |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition
A prominent method for constructing the pyrrolo-oxazine scaffold is the asymmetric 1,3-dipolar cycloaddition. This approach uses cyclic ketones or their dimethyl ketal derivatives as dipolarophiles reacting with azomethine ylides or related dipoles.
- Key reagents: Cyclic ketones (e.g., cyclobutanone derivatives), azomethine ylides.
- Catalysts: Chiral auxiliaries or metal catalysts to induce stereoselectivity.
- Conditions: Heating in toluene or THF at elevated temperatures (up to 140 °C).
- Outcome: Formation of spiro or fused pyrrolo-oxazine scaffolds with high regio- and stereoselectivity.
For example, the synthesis of spiro-oxindole derivatives structurally related to pyrrolo-oxazines was achieved by cycloaddition of dimethyl ketal derivatives of cyclic ketones with azomethine ylides, followed by ring-opening and oxidative steps to yield the target heterocycles.
[3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates
An alternative and efficient route involves the rhodium(II)-catalyzed [3+3]-annulation between cyclic nitronates (such as 5,6-dihydro-4H-1,2-oxazine N-oxides) and vinyl diazoacetates.
- Catalyst: Rhodium(II) complexes.
- Mechanism: Initial deprotonation at C(2) of the nitronate, cleavage of the N–O bond, aldehyde formation, and recyclization to form hydroxypyrroline intermediates, which then cyclize to the oxazine ring.
- Reaction medium: Typically acetonitrile or other polar aprotic solvents.
- Advantages: High regioselectivity and yields, mild conditions, and the ability to introduce diverse substituents.
This method is notable for its ability to construct complex fused heterocycles in a single step, leveraging the reactivity of diazo compounds and nitronates.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis, especially with rhodium and gold complexes, has been employed to facilitate ring formation in related heterocyclic systems.
- Rhodium catalysis: Used in C–H activation and cyclization reactions to form pyrrolo-oxazine frameworks from amide and cyclopropenone precursors.
- Gold catalysis: Enables spirocyclization reactions involving sulfonamide and cyclopropenone derivatives to yield spiro-heterocycles structurally analogous to oxazines.
These catalytic methods offer high efficiency, functional group tolerance, and the possibility of one-pot syntheses.
One-Pot and Metal-Free Protocols
Some synthetic routes utilize metal-free conditions and one-pot procedures to enhance operational simplicity and environmental compatibility.
- Iodine-catalyzed cross dehydrogenation coupling (CDC): Used for synthesizing benzoazole-substituted thioenamines, which share mechanistic features with oxazine ring formation via electrophilic substitution pathways.
- Photocatalytic oxidation/cyclization: Mild conditions for oxazole and oxazine ring formation from enaminones, using molecular oxygen as the oxidant.
These methods highlight the trend toward greener and more sustainable synthetic protocols.
Summary Table of Preparation Methods
Detailed Research Findings
The 1,3-dipolar cycloaddition approach is well-documented for producing spiro and fused pyrrolo-oxazine derivatives with controlled stereochemistry. The use of cyclic ketone dimethyl ketals enhances reactivity and selectivity, although steric hindrance from larger rings (e.g., cyclooctanone) can impede the reaction.
The [3+3]-annulation method catalyzed by rhodium(II) offers a direct route to hydroxypyrroline intermediates that cyclize to oxazines. This method benefits from the conjugation of the anion formed after deprotonation, facilitating ring closure.
Transition metal-catalyzed cyclizations involving cyclopropenones and amides have been shown to produce pyrrolo-oxazine frameworks efficiently, with rhodium and gold catalysts promoting C–H activation and spirocyclization under mild conditions.
Metal-free iodine-catalyzed CDC reactions provide an alternative pathway to heterocyclic compounds related to oxazines, emphasizing operational simplicity and environmental friendliness.
Photocatalytic methods using molecular oxygen as the oxidant enable mild and sustainable synthesis of oxazole and oxazine derivatives, expanding the substrate scope and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine has several scientific research applications across different fields:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo C-H activation and cyclization reactions, which are promoted by visible light and do not require a catalyst . These reactions result in the formation of new C-O bonds and the generation of biologically important 1,3-oxazines.
Comparison with Similar Compounds
Hexahydro-2H-Pyrido[1,2:4,5]pyrazino[2,1-b][1,3]oxazine (Dolutegravir Framework)
- Structural Differences: Dolutegravir’s core contains a hexahydro-pyrido-pyrazino-oxazine system, which is more saturated and incorporates a pyrazine ring absent in 2H-cyclobuta[4,5]pyrrolo-oxazine .
- Functional Groups: Both compounds share carbonyl groups (C-6 and C-8 in dolutegravir) and an enolic hydroxy group (C-7), but the cyclobutane-containing analog lacks the amide linker (-CONHCH2-) critical for dolutegravir’s antiviral activity .
3,4-Dihydro-1H-Pyrido[2’,3’:4,5]pyrrolo[2,1-b][1,3]oxazine Derivatives
- Key Features :
- These derivatives, synthesized as melatonin receptor ligands, feature a dihydro-pyrido-pyrrolo-oxazine core. Unlike the cyclobutane-containing analog, their pyrrolo-oxazine system is fused with a pyridine ring and partially saturated .
- The dihydro state reduces ring strain, enhancing metabolic stability compared to the cyclobutane system.
6-Aryl-1,4-Dihydrobenzo[d][1,3]oxazine-2-thiones
- Structural Contrast: These compounds contain a benzoxazine core with a sulfur atom at C-2, diverging from the oxygen-based oxazine in the target compound . The benzo-fused system provides planar aromaticity, whereas the cyclobutane-pyrrolo fusion introduces non-planar steric hindrance.
- Applications: Demonstrated as nonsteroidal progesterone receptor agonists, highlighting how heteroatom substitution (S vs. O) and ring topology influence bioactivity .
Phenanthro[9,10-b]pyrimido[4,5-e][1,4]oxazine
- Complexity :
- This tricyclic system combines oxazine with pyrimidine and phenanthrene moieties, resulting in a larger π-conjugated system compared to the bicyclic target compound .
- Synthesized via one-pot multicomponent reactions, emphasizing divergent synthetic pathways relative to cyclobutane-containing analogs .
Comparative Data Table
Biological Activity
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is a complex bicyclic compound notable for its unique structural arrangement of heteroatoms and carbon atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article explores the biological activity of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine, including its synthesis, reactivity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is with a molecular weight of approximately 145.16 g/mol. Its structure features a cyclobutane ring fused to a pyrrole and an oxazine moiety, which contributes to its unique electronic properties and reactivity patterns.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H7NO |
| Molecular Weight | 145.16 g/mol |
| Density | 1.35 g/cm³ (predicted) |
| LogP | 1.835 |
| PSA (Polar Surface Area) | 14.16 Ų |
The biological activity of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Interaction studies often employ techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) to assess binding affinities.
Therapeutic Potential
Research indicates that compounds similar to 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine exhibit a range of biological activities including:
- Anticancer Activity : Similar compounds have shown promise as inhibitors of cancer cell proliferation.
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity.
- Anti-inflammatory Effects : Certain structural analogs are known for their anti-inflammatory properties.
Anticancer Activity
A study investigated the anticancer potential of derivatives of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine against various cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds. The findings demonstrated that specific derivatives showed significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
Synthesis and Reactivity
The synthesis of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine typically involves multi-step synthetic routes. One approach includes microwave-assisted synthesis techniques that enhance reaction rates and yields. The initial steps may involve forming an intermediate pyrrole or oxazine derivative followed by cyclization to create the final bicyclic structure.
Synthetic Pathways
- Nucleophilic Attack : Derivatives can be formed through nucleophilic attack on electrophilic centers within the molecule.
- Cyclization Reactions : These reactions can utilize palladium catalysts to generate polyfunctionalized derivatives with extended conjugation systems.
Q & A
Q. Table 1. Comparative Synthesis Yields for Pyrrolo-Oxazine Derivatives
| Compound | Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5g (Pyrido-oxazine) | Bi₂O₃-catalyzed alkylation | Bi₂O₃ | 91 | |
| TS-04119 | Cyclization of lactims | None | 70 |
Q. Table 2. Toxicity Profiles of Representative Derivatives
| Compound | GHS Classification (Oral) | LD₅₀ (mg/kg) | Safety Precautions |
|---|---|---|---|
| TS-04119 | Category 4 | 300–2000 | Use fume hood, avoid skin contact |
| 5j (Dichlorobenzyl) | Not classified | >2000 | Low risk under standard protocols |
Key Research Gaps
- Stereoselective Synthesis : Limited data on enantiomeric control for cyclobuta-pyrrolo-oxazines.
- In Vivo Pharmacokinetics : No studies on bioavailability or metabolite identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
